

An In-depth Technical Guide to the OICR-41103 DCAF1 Complex

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OICR-41103

Cat. No.: B15621836

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure and interaction of the chemical probe **OICR-41103** with its target, the DDB1- and CUL4-Associated Factor 1 (DCAF1). DCAF1 is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a significant role in protein homeostasis, and is implicated in various diseases, including cancer and viral infections.^{[1][2]} **OICR-41103** is a potent and selective small molecule probe that binds to the WD40 domain of DCAF1, offering a valuable tool for studying DCAF1 function and for the development of novel therapeutics, such as PROTACs (Proteolysis Targeting Chimeras).^{[1][2]}

Structural and Functional Overview of the OICR-41103 DCAF1 Complex

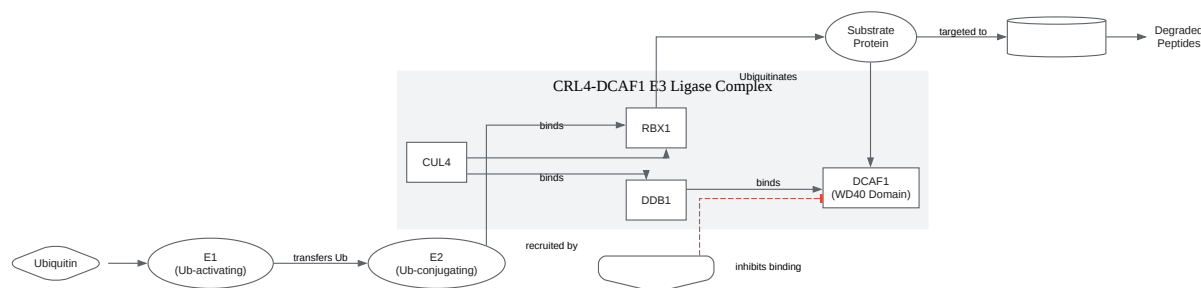
OICR-41103 was developed from a previously identified DCAF1 ligand, OICR-8268, through structural modifications that significantly enhanced its binding affinity and cellular activity.^{[1][2]} The probe binds with high potency to the central pocket of the WD40 repeat (WDR) domain of DCAF1.^{[1][2]} This interaction is critical as the DCAF1 WDR domain serves as a platform for substrate recruitment to the CRL4 and EDVP E3 ubiquitin ligase complexes, which mediate the ubiquitination and subsequent proteasomal degradation of target proteins.^{[1][3]}

The co-crystal structure of the **OICR-41103**-DCAF1 complex has been resolved to 1.7 Å (PDB ID: 9D4E), revealing the precise binding mode of the ligand.^{[1][4]} **OICR-41103** extends into the

central pore of the WDR domain, establishing extensive interactions with the surrounding residues and water molecules.[4] This binding mode effectively displaces the lentiviral Vpr protein, which hijacks the DCAF1-CRL4 machinery to degrade host antiviral factors, highlighting the therapeutic potential of **OICR-41103** in HIV treatment.[1][2]

The CRL4-DCAF1 Ubiquitination Pathway

The CRL4-DCAF1 E3 ubiquitin ligase complex is a key player in the ubiquitin-proteasome system. The pathway is initiated by the recognition and binding of a substrate protein to the WDR domain of DCAF1. This event brings the substrate into proximity with the E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin to the substrate. Repeated cycles of ubiquitination lead to the formation of a polyubiquitin chain, which marks the substrate for degradation by the 26S proteasome.



[Click to download full resolution via product page](#)

Diagram 1: The CRL4-DCAF1 ubiquitination pathway and the inhibitory action of **OICR-41103**.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of **OICR-41103** and its negative control, **OICR-41103N**, with the DCAF1 WD40 domain.

Table 1: Biophysical and Biochemical Binding Data

Compound	Assay Type	Parameter	Value	Reference
OICR-41103	SPR	K _D	~1 nM	[4]
OICR-41103N	SPR	K _D	>10 μM	[4]
OICR-41103	HTRF	IC ₅₀	54 ± 10 nM	[1]
OICR-41103N	HTRF	IC ₅₀	~9.7 μM	[1]

Table 2: Cellular Target Engagement Data

Compound	Assay Type	Cell Line	Parameter	Value	Reference
OICR-41103	CETSA	NCI-H460	EC ₅₀	167 nM	[5]
OICR-41103	NanoBRET	HEK293T	IC ₅₀	130 nM	[5]
OICR-41103N	NanoBRET	HEK293T	IC ₅₀	>4.7 μM	[5]

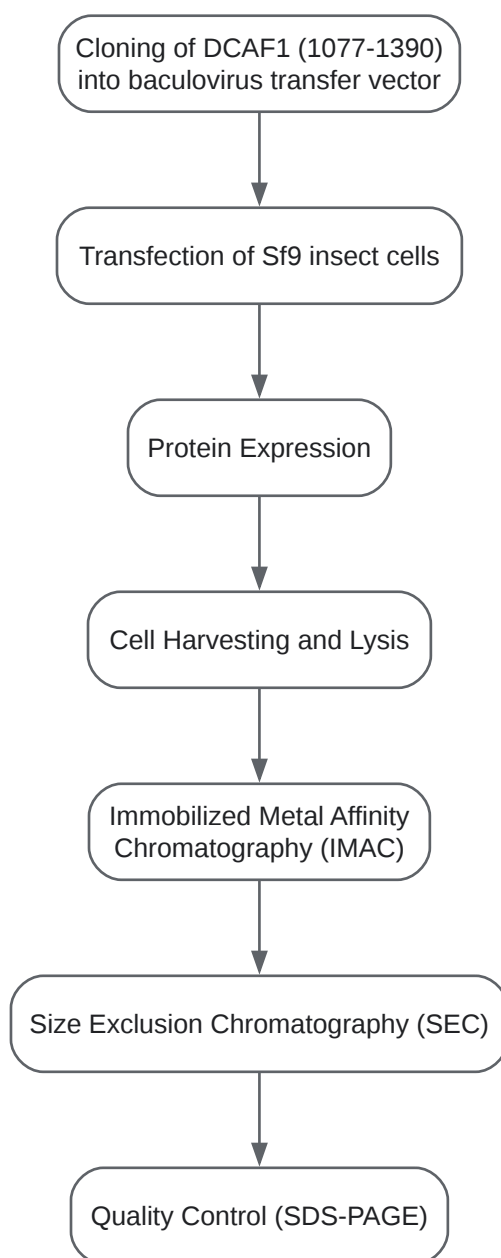
Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the **OICR-41103** DCAF1 complex.

Protein Expression and Purification for Crystallography

Objective: To produce and purify the DCAF1 WD40 domain for co-crystallization with **OICR-41103**.

Workflow:



[Click to download full resolution via product page](#)

Diagram 2: Workflow for the expression and purification of the DCAF1 WD40 domain.

Protocol:

- **Cloning and Baculovirus Production:** The human DCAF1 gene fragment encoding the WD40 domain (residues 1077-1390) is cloned into a baculovirus transfer vector with an N-terminal His6-tag. The construct is then used to generate a high-titer baculovirus stock in *Spodoptera frugiperda* (Sf9) insect cells.

- **Protein Expression:** Sf9 cells are infected with the DCAF1-WD40 baculovirus and incubated for 48-72 hours to allow for protein expression.
- **Cell Lysis:** The cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors). The cells are lysed by sonication, and the lysate is clarified by centrifugation.
- **Affinity Chromatography:** The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The His6-tagged DCAF1-WD40 is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- **Size Exclusion Chromatography:** The eluted protein is further purified by size exclusion chromatography (SEC) using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to remove aggregates and other impurities.
- **Concentration and Storage:** The purified protein is concentrated to a suitable concentration for crystallization (e.g., 10-20 mg/mL) and stored at -80°C.

Co-crystallization and Structure Determination

Objective: To obtain co-crystals of the DCAF1 WD40 domain in complex with **OICR-41103** and solve the three-dimensional structure.

Protocol:

- **Complex Formation:** Purified DCAF1-WD40 is incubated with a molar excess of **OICR-41103** (typically 2-5 fold) for a minimum of 1 hour on ice.
- **Crystallization Screening:** The protein-ligand complex is subjected to high-throughput crystallization screening using various commercial and in-house screens. The sitting-drop vapor diffusion method is commonly employed, where a small volume of the complex is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.
- **Crystal Optimization:** Initial crystal hits are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

- **Data Collection:** Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
- **Structure Solution and Refinement:** The structure is solved by molecular replacement using a known structure of a homologous protein as a search model. The model is then refined against the diffraction data, and the ligand is built into the electron density map. The final structure is validated for its geometric and stereochemical quality.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of **OICR-41103** to the DCAF1 WD40 domain.

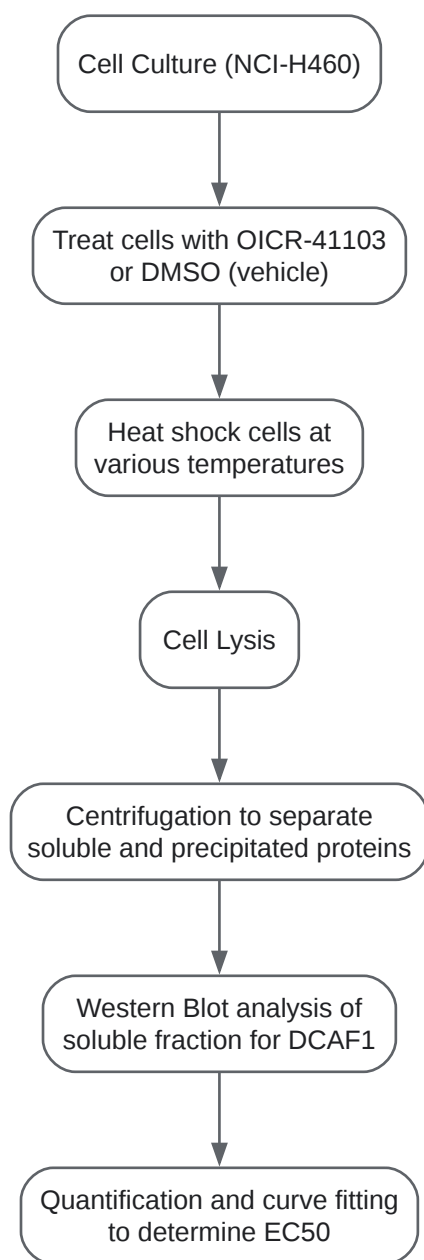
Protocol:

- **Immobilization:** Purified DCAF1-WD40 is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling or using a His-capture kit. A reference flow cell is prepared in the same way but without the protein to subtract non-specific binding.
- **Binding Analysis:** A series of concentrations of **OICR-41103** in running buffer (e.g., HBS-EP+) are injected over the sensor surface. The association and dissociation of the compound are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the change in mass.
- **Data Analysis:** The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The corrected data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of **OICR-41103** with DCAF1 in a cellular context.

Workflow:



[Click to download full resolution via product page](#)

Diagram 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

- **Cell Culture and Treatment:** NCI-H460 cells are cultured to ~80% confluency. The cells are then treated with various concentrations of **OICR-41103** or a vehicle control (DMSO) and incubated for a specific period (e.g., 1-2 hours).

- **Heat Treatment:** The treated cells are aliquoted and heated at a range of temperatures for a short duration (e.g., 3 minutes).
- **Cell Lysis and Fractionation:** The cells are lysed by freeze-thaw cycles or with a suitable lysis buffer. The lysates are then centrifuged at high speed to separate the soluble protein fraction from the precipitated protein aggregates.
- **Protein Quantification and Western Blotting:** The supernatant (soluble fraction) is collected, and the protein concentration is determined. Equal amounts of protein are then analyzed by SDS-PAGE and Western blotting using an antibody specific for DCAF1.
- **Data Analysis:** The band intensities for DCAF1 at each temperature are quantified. The data are normalized to the intensity at the lowest temperature. A melting curve is generated by plotting the normalized intensity against the temperature. The shift in the melting temperature in the presence of **OICR-41103** indicates target engagement. The EC50 value is determined by plotting the amount of stabilized protein at a specific temperature against the compound concentration.[5]

NanoBRET Target Engagement Assay

Objective: To quantify the intracellular binding of **OICR-41103** to DCAF1 in live cells.

Protocol:

- **Cell Transfection:** HEK293T cells are transiently transfected with a vector encoding DCAF1-WD40 fused to NanoLuc® luciferase.
- **Cell Plating and Compound Treatment:** The transfected cells are plated in a white, opaque 96-well plate. The cells are then treated with a NanoBRET™ tracer that binds to DCAF1 and a serial dilution of **OICR-41103** or a vehicle control.
- **Substrate Addition and Signal Detection:** After an incubation period to allow for binding equilibrium, a NanoBRET™ substrate is added to the wells. The bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

- **Data Analysis:** The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data are then plotted as the BRET ratio versus the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[\[5\]](#)

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: To measure the displacement of the viral protein Vpr from the DCAF1 WD40 domain by **OICR-41103**.

Protocol:

- **Reagent Preparation:** Purified His-tagged DCAF1-WD40, GST-tagged Vpr, and HTRF detection reagents (e.g., anti-His-Eu3+ cryptate and anti-GST-d2) are prepared in an appropriate assay buffer.
- **Assay Setup:** The assay is performed in a low-volume 384-well plate. DCAF1-WD40 and Vpr are incubated with a serial dilution of **OICR-41103**.
- **Detection:** The HTRF detection reagents are added to the wells, and the plate is incubated to allow for the binding of the antibodies to their respective tags.
- **Signal Measurement:** The time-resolved fluorescence signal is measured at two wavelengths (the emission of the donor and the acceptor).
- **Data Analysis:** The HTRF ratio is calculated, and the data are plotted as the HTRF ratio versus the compound concentration. The IC50 value for the displacement of Vpr is determined by fitting the data to a competitive binding model.[\[1\]](#)

Conclusion

OICR-41103 is a highly potent and selective chemical probe for the DCAF1 WD40 domain. Its well-characterized binding mode and demonstrated cellular activity make it an invaluable tool for elucidating the complex biology of the CRL4-DCAF1 E3 ubiquitin ligase. The detailed structural and functional data, along with the comprehensive experimental protocols provided in this guide, will aid researchers in utilizing **OICR-41103** to further explore the roles of DCAF1 in

health and disease and to accelerate the development of novel therapeutic strategies targeting this important protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CRL4-DCAF1 Ubiquitin Ligase Dependent Functions of HIV Viral Protein R and Viral Protein X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OICR-41103 as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the OICR-41103 DCAF1 Complex]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621836#structure-of-oicr-41103-dcaf1-complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com